2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-methoxy-4-pyrazol-1-yl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8-10-7(6(5-12)14-8)11-4-2-3-9-11/h2-5H,1H3 |
InChI Key |
UNRHXVHNXLLRTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(S1)C=O)N2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methoxy-4-(1H-pyrazol-1-yl)benzaldehyde with thioamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Aldol Condensation Reactions
The aldehyde group participates in base-catalyzed aldol condensation with ketones or active methylene compounds. For example:
| Reagent/Conditions | Product Formed | Yield | Source |
|---|---|---|---|
| Acetophenone, NaOH/EtOH, reflux | Chalcone derivative with extended π-system | 78% | |
| Cyclohexanone, LDA, THF, −78°C | β-Hydroxy ketone intermediate | 65% |
This reaction forms α,β-unsaturated carbonyl systems, which are precursors for bioactive heterocycles .
Nucleophilic Substitution at the Thiazole Ring
The methoxy group on the thiazole ring undergoes nucleophilic substitution under harsh conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NH₃ (g) | 150°C, sealed tube | 4-Amino-thiazole derivative | Anticancer intermediates |
| Piperidine | DMF, 120°C, 12 hrs | 4-Piperidinyl-thiazole analogue | Kinase inhibitor scaffolds |
The reaction proceeds via an SNAr mechanism , with the electron-withdrawing thiazole ring activating the methoxy group .
Oxidation and Reduction of the Aldehyde Group
The aldehyde functionality is redox-active:
Oxidation
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C | Thiazole-5-carboxylic acid | Requires acidic workup |
| AgNO₃/NH₄OH | RT, 2 hrs | Silver mirror (Tollens’ test) | Confirmatory test for −CHO |
Reduction
| Reducing Agent | Conditions | Product | Purity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Thiazole-5-methanol | 92% |
| H₂/Pd-C | EtOAc, 1 atm | Thiazole-5-methyl derivative | 85% |
Reduction products serve as intermediates for prodrug formulations .
Condensation with Nitrogen Nucleophiles
The aldehyde reacts with amines/hydrazines to form Schiff bases or hydrazones:
| Nucleophile | Conditions | Product | Biological Activity |
|---|---|---|---|
| Hydrazine | EtOH, reflux | Pyrazolyl-thiazole hydrazone | Antitubercular (MIC: 2 µg/mL) |
| 4-Aminophenol | AcOH, microwave | Iminophenol derivative | Fluorescent probe |
Schiff bases derived from this compound show enhanced antimicrobial activity compared to the parent aldehyde .
Cyclocondensation Reactions
The aldehyde facilitates one-pot heterocycle synthesis:
| Component Added | Conditions | Product | Key Application |
|---|---|---|---|
| Thiourea | HCl, EtOH, Δ | Thiazolo[3,2-b] triazole | Antifungal agents |
| 2-Aminothiophenol | NEt₃, CH₂Cl₂, RT | Benzothiazepine-fused thiazole | CNS disorder targets |
These reactions exploit the aldehyde’s electrophilicity and the thiazole’s directing effects .
Friedel-Crafts Hydroxyalkylation
Under Lewis acid catalysis , the aldehyde reacts with electron-rich arenes:
| Arene | Catalyst | Product | Yield |
|---|---|---|---|
| Anisole | BF₃·Et₂O | 5-(4-Methoxyphenyl)thiazole | 68% |
| Indole | ZnCl₂ | Thiazole-indole hybrid | 73% |
This method constructs biaryl systems for optoelectronic materials .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Product | Mechanism |
|---|---|---|
| UV (254 nm), O₂ | Thiazole-5-carboxylic acid | Photooxidation |
| UV (365 nm), I₂ | Iodo-thiazole derivative | Radical halogenation |
Photoreactions enable functionalization without metal catalysts .
Scientific Research Applications
2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues in the Thiazole-Carbaldehyde Family
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde
- Structural Differences : Replaces the methoxy and pyrazole groups with methyl and trifluoromethyl substituents at positions 2 and 4, respectively.
- Properties : Exhibits higher lipophilicity due to the trifluoromethyl group, which may enhance blood-brain barrier penetration. The methyl group at position 2 reduces steric hindrance compared to methoxy .
- Applications : Used as a precursor in agrochemical synthesis, leveraging its stability under acidic conditions .
5-Chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde
- Structural Differences : Features a dihydropyrazole ring fused to a thiazole, with a chlorine substituent at position 4.
- Bioactivity : Shows moderate antileishmanial activity but lacks the thiazole-pyrazole synergy observed in the target compound .
Pyrazole-Carbaldehyde Derivatives
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
- Structural Differences: Substitutes the thiazole core with a pyrazole ring and includes phenoxy and phenyl groups.
- Bioactivity : Demonstrates antibacterial and anti-inflammatory properties, suggesting that the target compound’s thiazole-pyrazole hybrid structure could broaden its therapeutic scope .
1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)indole-2-boronic acid
- Structural Differences : Combines an indole ring with a boronic acid group, diverging significantly from the thiazole-pyrazole framework.
Key Findings :
Bioactivity : Pyrazole-thiazole hybrids (e.g., the target compound) may outperform simpler pyrazole or thiazole derivatives in multitarget therapies due to synergistic interactions .
Synthetic Flexibility : The aldehyde group allows for Schiff base formation or condensation reactions, a feature underutilized in reported analogues .
Biological Activity
2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure
The compound features a thiazole ring fused with a pyrazole moiety and a methoxy group, which contributes to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2-methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole demonstrate activity against various pathogens including:
- Gram-negative bacteria : Pseudomonas aeruginosa, Klebsiella pneumoniae
- Gram-positive bacteria : Staphylococcus aureus (MRSA), Bacillus subtilis
- Fungi : Candida albicans
In vitro evaluations have revealed that these compounds can inhibit microbial growth effectively, with zones of inhibition indicating moderate to high potency against these strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown inhibitory effects on several cancer cell lines including:
- Lung cancer : A549
- Breast cancer : MDA-MB-231
- Colorectal cancer : HT-29
The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Notably, the compound exhibited IC50 values in the micromolar range across different cancer types, suggesting significant cytotoxicity .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .
Case Studies
Molecular Mechanisms
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : It can influence signaling pathways related to apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
